1-(ethenesulfonyl)-2-nitrobenzene
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Overview
Description
1-(Ethenesulfonyl)-2-nitrobenzene is an organic compound characterized by the presence of an ethenesulfonyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethenesulfonyl)-2-nitrobenzene typically involves the sulfonylation of 2-nitrobenzene derivatives. One common method is the reaction of 2-nitrobenzene with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Ethenesulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of 1-(ethenesulfonyl)-2-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethenesulfonyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(ethenesulfonyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ethenesulfonyl group can act as an electrophile in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
1-(Ethenesulfonyl)-2-aminobenzene: Similar structure but with an amine group instead of a nitro group.
1-(Ethenesulfonyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
1-(Methylsulfonyl)-2-nitrobenzene: Similar structure but with a methylsulfonyl group instead of an ethenesulfonyl group.
Uniqueness
1-(Ethenesulfonyl)-2-nitrobenzene is unique due to the combination of the ethenesulfonyl and nitro groups, which confer distinct chemical reactivity and potential applications. The presence of both groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
799279-55-3 |
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Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
1-ethenylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7NO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h2-6H,1H2 |
InChI Key |
NKCACQLHTNZVSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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